4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester is a chemical compound known for its unique structural features and potential applications in various fields. It contains a trifluoromethoxy group attached to a phenyl ring, which is further connected to a picolinic acid methyl ester moiety. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
The synthesis of 4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester typically involves several steps, including the formation of the trifluoromethoxyphenyl intermediate and its subsequent coupling with picolinic acid methyl ester. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Chemical Reactions Analysis
4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester has several scientific research applications:
Biology: The compound’s unique structural features make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(4-(Trifluoromethoxy)phenyl)picolinic acid methyl ester can be compared with other similar compounds, such as trifluoromethylpyridines and other trifluoromethoxy-substituted aromatic compounds. These compounds share similar structural features but may differ in their reactivity, stability, and specific applications . The unique combination of the trifluoromethoxy group and picolinic acid methyl ester moiety makes this compound distinct and valuable for various research and industrial purposes.
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)12-8-10(6-7-18-12)9-2-4-11(5-3-9)21-14(15,16)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCUHOVQKDJMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.